
tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate
Overview
Description
“tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate” is a novel compound with potential applications in various fields of research and industry. It has a CAS Number of 1052705-07-3 .
Molecular Structure Analysis
The molecular formula of this compound is C16H22FN3O4 . This indicates that it contains 16 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 339.36 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the sources I found .Mechanism of Action
Tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate inhibits the activity of protein kinase CK2 by binding to its catalytic subunit. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling and regulation. The inhibition of CK2 activity by this compound leads to the disruption of various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. The exact mechanism of these effects is not fully understood, but it is believed to be related to the inhibition of CK2 activity.
Advantages and Limitations for Lab Experiments
Tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate has several advantages for lab experiments. It is a potent inhibitor of CK2 activity and has shown promising results in preclinical studies for the treatment of various diseases. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for the research on tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate. One direction is to explore its potential therapeutic applications further. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its mechanism of action further. The exact mechanism of the biochemical and physiological effects of this compound is not fully understood, and further research is needed to elucidate this. Finally, the synthesis method of this compound can be optimized to improve its yield and purity.
Scientific Research Applications
Tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 activity by this compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
tert-butyl N-[1-(3-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)13-6-4-5-12(17)14(13)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROJTWPABEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


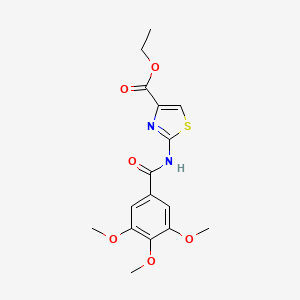


![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
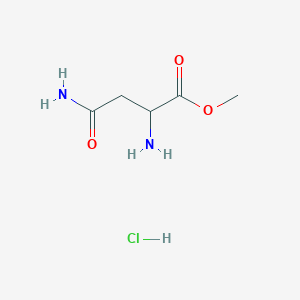
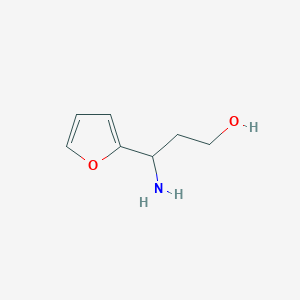
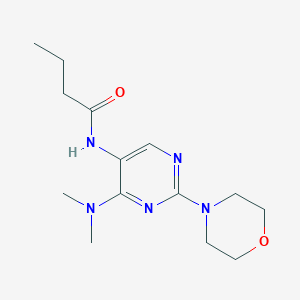

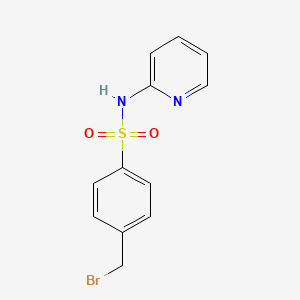
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)